molecular formula C9H8F3NO3 B071166 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid CAS No. 175277-72-2

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Cat. No.: B071166
CAS No.: 175277-72-2
M. Wt: 235.16 g/mol
InChI Key: UNNXVYFHRXGORP-UHFFFAOYSA-N
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Description

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxo-5-methylpyridin-1(2H)-yl)propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(2-Oxo-5-chloropyridin-1(2H)-yl)propanoic acid: Contains a chlorine atom instead of a trifluoromethyl group.

    3-(2-Oxo-5-bromopyridin-1(2H)-yl)propanoic acid: Features a bromine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These properties make it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNXVYFHRXGORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371826
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-72-2
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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